molecular formula C12H16FN B1306652 2-(3-Fluorophenyl)azepane CAS No. 383130-06-1

2-(3-Fluorophenyl)azepane

Cat. No.: B1306652
CAS No.: 383130-06-1
M. Wt: 193.26 g/mol
InChI Key: FKCWIPFGJXWSCL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)azepane is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Significance and Therapeutic Applications

Azepane-based compounds, including 2-(3-Fluorophenyl)azepane, have shown a wide variety of pharmacological properties, demonstrating a high degree of structural diversity crucial for discovering new therapeutic agents. The development of new azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active compounds. Over 20 azepane-based drugs have already been approved by the FDA for treating various diseases, highlighting the compound's significant role in medicinal chemistry. These applications range across anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, underscoring the versatility of azepane derivatives in therapeutic development. The review also covers structure-activity relationship (SAR) and molecular docking studies, emphasizing the importance of azepane-based compounds in future drug discovery against numerous diseases (Gao-Feng Zha et al., 2019).

Synthesis, Reactions, and Biological Properties

The coordination chemistry and biological applications of seven-membered heterocyclic compounds, including azepane derivatives, have been extensively reviewed. These compounds exhibit significant pharmacological and therapeutic implications. The review encapsulates fifty years of literature on the synthesis, reaction, and biological properties of azepane and its derivatives. Despite the broad synthesis and reaction mechanisms documented, there is a noted gap in biological exploration, suggesting a vast scope for future research in N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).

Radiative Decay Engineering and Biophysical Applications

Radiative decay engineering (RDE) represents a novel opportunity in fluorescence, involving the modification of fluorophore emission by altering their radiative decay rates. This technique, applicable across various biochemical and molecular biology domains, offers a new dimension to fluorescence spectroscopy's basic and applied uses. By placing fluorophores at specific distances from metallic surfaces and particles, the radiative rates can be significantly modified, impacting the intensity and distribution of radiation. Such advancements in RDE could inspire innovative applications in medical testing and biotechnology, potentially affecting how azepane derivatives like this compound are utilized in fluorescence-based assays and diagnostics (J. Lakowicz, 2001).

Future Directions

Azepane-based compounds continue to play a significant role due to their various biological activities . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

Properties

IUPAC Name

2-(3-fluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCWIPFGJXWSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391907
Record name 2-(3-fluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383130-06-1
Record name 2-(3-fluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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